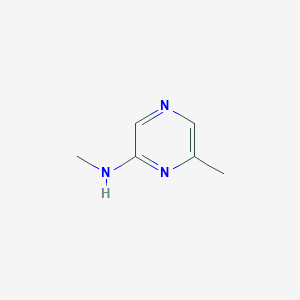

N,6-dimethylpyrazin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,6-dimethylpyrazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-5-3-8-4-6(7-2)9-5/h3-4H,1-2H3,(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOOAQEILGQDHDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90717478 | |

| Record name | N,6-Dimethylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89464-78-8 | |

| Record name | N,6-Dimethyl-2-pyrazinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89464-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,6-Dimethylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis of N,6-dimethylpyrazin-2-amine"

An In-depth Technical Guide to the Synthesis of N,6-dimethylpyrazin-2-amine

Abstract

This technical guide provides a comprehensive, research-level overview of a primary synthetic methodology for obtaining this compound, a key heterocyclic building block. The pyrazine core is a privileged scaffold in medicinal chemistry and materials science, making efficient access to its derivatives a critical endeavor for drug development and agrochemical research professionals.[1] This document details a robust and widely applicable synthetic route based on Nucleophilic Aromatic Substitution (SNAr), offering mechanistic insights, a detailed experimental protocol, and considerations for process control and safety. The presented methodology is designed to be self-validating, providing researchers with the necessary framework for successful synthesis and characterization.

Introduction: The Significance of the Aminopyrazine Scaffold

Substituted pyrazines are a class of N-heterocyclic compounds of significant interest due to their prevalence in biologically active molecules and their utility as versatile chemical intermediates.[2] The pyrazine ring, an aromatic six-membered ring with two nitrogen atoms in a 1,4-arrangement, imparts unique physicochemical properties, including hydrogen bond accepting capabilities and metabolic stability.

This compound, in particular, serves as a valuable precursor. Its structural features—a nucleophilic secondary amine and an activated aromatic system—allow for diverse subsequent functionalization, such as amide couplings or cross-coupling reactions, to build molecular complexity.[1][3] This makes it a sought-after intermediate in the synthesis of novel therapeutic agents, crop protection agents, and flavor compounds.[3][4] The development of reliable and scalable synthetic routes to this compound is therefore of paramount importance.

Retrosynthetic Analysis and Strategy

The most logical and industrially viable approach to the synthesis of this compound involves a Nucleophilic Aromatic Substitution (SNAr) strategy. The target molecule's C2-N bond is the most synthetically accessible disconnection point.

This retrosynthetic analysis leads to two key precursors:

-

An electrophilic 6-methylpyrazine core bearing a suitable leaving group (typically a halogen) at the C2 position.

-

A simple amine nucleophile, methylamine.

The commercially available and highly reactive 2-chloro-6-methylpyrazine is the ideal electrophilic partner for this transformation.[5][6][7] The pyrazine ring's two nitrogen atoms are strongly electron-withdrawing, which significantly lowers the electron density of the ring carbons and activates the system towards nucleophilic attack, making the SNAr reaction particularly efficient.[8][9]

Caption: Retrosynthetic pathway for this compound via SNAr.

Primary Synthesis Methodology: Nucleophilic Aromatic Substitution (SNAr)

This section details the synthesis of this compound from 2-chloro-6-methylpyrazine and methylamine.

Principle and Mechanistic Causality

The SNAr reaction is a two-step addition-elimination process. Its facility on the chloropyrazine substrate is a direct consequence of the electronic properties of the heterocyclic ring.

-

Nucleophilic Attack: The nucleophile (methylamine) attacks the electron-deficient carbon atom bearing the chlorine leaving group (C2). This step is typically rate-determining and involves disrupting the ring's aromaticity to form a high-energy, negatively charged intermediate known as a Meisenheimer complex.[8] The charge of this intermediate is effectively stabilized by delocalization onto the electronegative ring nitrogen atoms.

-

Elimination of Leaving Group: Aromaticity is restored as the chloride ion is expelled from the Meisenheimer complex, yielding the final substituted product.

This reaction is often accelerated by heating, as significant activation energy is required to temporarily break the aromatic system.[10]

Detailed Experimental Protocol

This protocol is a self-validating system designed for laboratory-scale synthesis.

Caption: Step-by-step workflow for the synthesis of this compound.

Step-by-Step Procedure:

-

Reaction Setup: To a sealed pressure vessel equipped with a magnetic stir bar, add 2-chloro-6-methylpyrazine (1.0 eq) and ethanol (5-10 mL per gram of substrate). The use of ethanol as a solvent facilitates the dissolution of both the starting material and the polar intermediate.

-

Cooling: Seal the vessel and cool the solution to 0 °C in an ice-water bath. This is a critical control step to mitigate the exotherm upon addition of the nucleophile.

-

Reagent Addition: Add a 40% aqueous solution of methylamine (2.5 - 3.0 eq) dropwise to the stirred solution. Using an excess of methylamine serves both as the nucleophile and as a base to neutralize the HCl generated during the reaction.

-

Reaction Conditions: Securely seal the pressure vessel and heat the reaction mixture to 80–90 °C. Maintain this temperature with stirring for 12–18 hours.

-

In-Process Control (Trustworthiness): After cooling, the reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 30:70 Ethyl Acetate:Hexanes eluent. The reaction is complete when the starting material spot (Rf ≈ 0.8) is no longer visible by UV light.

-

Work-up: Cool the vessel to room temperature and carefully vent any residual pressure. Concentrate the reaction mixture under reduced pressure to remove the ethanol and excess methylamine.

-

Extraction: Partition the resulting residue between ethyl acetate (EtOAc) and water. The organic product will move into the ethyl acetate layer, while salts (methylammonium chloride) will remain in the aqueous layer.

-

Washing: Separate the organic layer and wash it sequentially with water and saturated aqueous sodium chloride (brine) to remove any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc) to afford this compound as a pure solid.

Data Summary and Characterization

The following tables summarize the necessary reagents and expected product characteristics.

Table 1: Reagent and Reaction Condition Summary

| Parameter | Value / Description | Rationale & Causality |

|---|---|---|

| Starting Material | 2-Chloro-6-methylpyrazine | Commercially available, activated electrophile.[7] |

| Nucleophile | Methylamine (40% aq. solution) | Introduces the N-methyl group; excess acts as a base. |

| Equivalents (Nucleophile) | 2.5 - 3.0 | Ensures complete consumption of the limiting reagent. |

| Solvent | Ethanol (EtOH) | Polar protic solvent stabilizes the charged Meisenheimer complex. |

| Temperature | 80 - 90 °C | Provides activation energy to overcome the aromatic barrier.[10] |

| Time | 12 - 18 hours | Typical duration for SNAr reactions on heteroaromatics. |

| Work-up | Aqueous Extraction | Standard procedure to separate organic products from inorganic salts.[11] |

| Purification | Silica Gel Chromatography | Effective method for separating the product from non-polar impurities and baseline material.[11] |

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Expected Value |

|---|---|

| Molecular Formula | C₆H₉N₃[12] |

| Molecular Weight | 123.16 g/mol |

| Appearance | Off-white to yellow solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.7 (s, 1H, Ar-H), ~7.5 (s, 1H, Ar-H), ~5.0 (br s, 1H, NH), ~3.0 (d, 3H, N-CH₃), ~2.4 (s, 3H, Ar-CH₃) ppm |

| ¹³C NMR (CDCl₃, 101 MHz) | δ ~158, ~149, ~135, ~125, ~30, ~21 ppm |

| Mass Spec (ESI+) | m/z = 124.08 [M+H]⁺[12] |

Safety and Scale-Up Considerations

-

Hazard Analysis: 2-chloro-6-methylpyrazine is classified as an irritant and may be harmful if swallowed or in contact with skin.[7] Methylamine is a flammable and corrosive gas/liquid. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

-

Pressure Equipment: The reaction is conducted under pressure at elevated temperatures. A certified pressure vessel with a pressure relief valve must be used, and the reaction should not be filled to more than 75% of its volume.

-

Scale-Up: On a larger scale, the exotherm from the addition of methylamine must be carefully managed with controlled addition rates and efficient cooling. Post-reaction, the handling and disposal of aqueous methylamine solutions require adherence to local environmental regulations.

Conclusion

The synthesis of this compound is reliably achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. The described methodology, utilizing commercially available 2-chloro-6-methylpyrazine and methylamine, provides a robust and straightforward pathway to this valuable synthetic intermediate. The key to a successful synthesis lies in the careful control of reaction temperature and the use of a sealed system to contain the volatile amine reagent. The detailed protocol and mechanistic rationale provided in this guide offer researchers a solid foundation for producing this compound and furthering its application in the development of novel chemical entities.

References

-

BenchChem. (2025). An In-depth Technical Guide to 2-Chloro-6-(methylsulfanyl)pyrazine. Benchchem. 11

-

Benchchem. 3,6-Dimethylpyrazin-2-amine|Research Compound. Benchchem. 2

-

Google Patents. (1986). Process for the preparation of 2-amino-alkylpyridines. Link

-

Benchchem. 3,6-Dimethylpyrazin-2-amine (CAS 13134-38-8) | High-Purity Pyrazine Intermediate. Benchchem. 3

-

Impactfactor. (n.d.). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Link

-

YouTube. (2019). Nucleophilic aromatic substitutions. Link

-

Chem-Impex. 2-Amino-6-méthylpyrazine. Chem-Impex. Link

-

Chem-Impex. 2-Chloro-6-methylpyrazine. Chem-Impex. Link

-

ResearchGate. (n.d.). Dimethylpyrazine synthesis via the Dakin–West reaction on amino acids. Link

-

ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. Link

-

ResearchGate. (n.d.). Amination products of chloropyrazine and 2-chloropyrimidine. Link

-

RJPBCS. (n.d.). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Link

-

PubChemLite. This compound (C6H9N3). Link

-

Sigma-Aldrich. 2-Chloro-6-methylpyrazine. Sigma-Aldrich. Link

-

ChemScene. 2-Chloro-6-methylpyrazine. ChemScene. Link

-

PubMed. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Link

-

National Center for Biotechnology Information. 2-Chloro-6-methylpyrazine. PubChem Compound Database. Link

-

NIH. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. Link

-

Zenodo. Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Link

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3,6-Dimethylpyrazin-2-amine|Research Compound [benchchem.com]

- 3. 3,6-Dimethylpyrazin-2-amine (CAS 13134-38-8) | High-Purity Pyrazine Intermediate [ranechem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-Chloro-6-methylpyrazine - [sigmaaldrich.com]

- 6. chemscene.com [chemscene.com]

- 7. 2-Chloro-6-methylpyrazine | C5H5ClN2 | CID 7170095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. benchchem.com [benchchem.com]

- 12. PubChemLite - this compound (C6H9N3) [pubchemlite.lcsb.uni.lu]

"N,6-dimethylpyrazin-2-amine chemical properties"

An In-Depth Technical Guide to the Chemical Properties of N,6-dimethylpyrazin-2-amine

Executive Summary

This compound is a substituted heterocyclic compound built upon the pyrazine core, a scaffold of significant interest in medicinal chemistry, agrochemicals, and materials science.[1][2] The unique electronic properties of the pyrazine ring, combined with the modulating effects of its amino and methyl substituents, make this molecule a versatile building block for the synthesis of complex chemical entities. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, spectroscopic signature, reactivity, and potential applications. It is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their work.

Introduction: The Pyrazine Scaffold

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is considered a "privileged scaffold" in drug discovery.[1] Its electron-deficient nature and ability to act as a hydrogen bond acceptor contribute to its frequent appearance in FDA-approved drugs and clinical candidates.[1] The strategic placement of substituents, such as the N-methylamino and methyl groups in this compound, allows for fine-tuning of molecular properties like solubility, lipophilicity, and target binding affinity.

Synthesis and Purification

The synthesis of substituted pyrazines is a well-established field, with several robust methodologies available.[1][3] For this compound, a highly effective and logical approach involves the palladium-catalyzed Buchwald-Hartwig amination of a halogenated pyrazine precursor.

Retrosynthetic Analysis and Proposed Pathway

The most direct retrosynthetic disconnection of this compound points to 2-chloro-6-methylpyrazine and methylamine as key starting materials. This C-N bond formation is ideally suited for a Buchwald-Hartwig cross-coupling reaction, which is renowned for its high efficiency and functional group tolerance in creating aryl and heteroaryl amines.

The electron-deficient character of the pyrazine ring facilitates nucleophilic attack, making the chloro-substituted position highly susceptible to substitution under the right catalytic conditions.[1]

Caption: Retrosynthetic analysis of this compound.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes the synthesis of this compound from 2-chloro-6-methylpyrazine. The choice of a palladium catalyst with a specialized phosphine ligand is critical for facilitating the reductive elimination step that forms the final C-N bond. Sodium tert-butoxide is used as a strong, non-nucleophilic base to deprotonate the amine and generate the active catalyst.

Materials:

-

2-chloro-6-methylpyrazine (1.0 eq)

-

Methylamine (1.2 eq, solution in THF or as hydrochloride salt with an extra equivalent of base)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 0.04 eq)

-

Sodium tert-butoxide (NaOtBu, 1.4 eq)

-

Anhydrous Toluene

Procedure:

-

Vessel Preparation: To a dry, oven-baked flask under an inert atmosphere (Nitrogen or Argon), add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

-

Reagent Addition: Add 2-chloro-6-methylpyrazine and anhydrous toluene. Stir the mixture for 10 minutes to allow for catalyst pre-formation.

-

Nucleophile Introduction: Add the methylamine solution dropwise to the reaction mixture.

-

Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Quench carefully with water and extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Purification and Characterization Workflow

A rigorous workflow is essential to validate the identity and purity of the synthesized compound.

Caption: Standard workflow for purification and structural validation.

Physicochemical and Spectroscopic Properties

While experimental data for this specific molecule is limited, its properties can be reliably predicted based on its structure and data from analogous compounds.[4]

Core Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃ | PubChemLite[4] |

| Monoisotopic Mass | 123.07965 Da | PubChemLite[4] |

| SMILES | CC1=CN=CC(=N1)NC | PubChemLite[4] |

| InChIKey | FOOAQEILGQDHDP-UHFFFAOYSA-N | PubChemLite[4] |

| Predicted XlogP | 0.4 | PubChemLite[4] |

| Predicted CCS ([M+H]⁺) | 123.3 Ų | PubChemLite[4] |

Spectroscopic Profile

The following spectroscopic characteristics are predicted based on the known effects of the functional groups and the heterocyclic core.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals. The pyrazine ring protons will appear in the downfield aromatic region (~8.0-8.5 ppm), deshielded by the electronegative nitrogen atoms.[5] The methyl group on the ring (C6-CH₃) would likely resonate around 2.5 ppm.[5] The N-methyl group (N-CH₃) would appear at a similar or slightly higher field, perhaps around 2.8-3.0 ppm. The N-H proton signal is expected to be a broad singlet, its position being variable (typically 0.5-5.0 ppm) depending on solvent and concentration.[6]

-

¹³C NMR Spectroscopy: The carbon atoms of the pyrazine ring will appear significantly downfield (~140-160 ppm). Carbons directly attached to nitrogen are typically found in the 10-65 ppm region.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic bands for a secondary amine. A single, sharp N-H stretching band is expected in the 3350-3310 cm⁻¹ region.[7] Strong C-N stretching vibrations for the aromatic amine will be present around 1335-1250 cm⁻¹.[7] Additionally, characteristic C-H stretching bands for the methyl groups and aromatic C-H bands will be observed.

-

Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular formula with high accuracy. The electron ionization (EI) mass spectrum is expected to show a strong molecular ion peak (M⁺) at m/z = 123. The fragmentation pattern would likely involve the loss of a methyl radical (M-15) or hydrogen cyanide (M-27) from the pyrazine ring, which are common fragmentation pathways for such heterocyclic systems.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the interplay between the electron-deficient pyrazine ring and the electron-donating amino and methyl substituents.

-

Reactivity of the Pyrazine Core: The nitrogen atoms in the pyrazine ring are basic and can be protonated or alkylated. The overall ring system is electron-deficient, making it generally resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack, particularly if further activated by a leaving group.

-

Influence of Substituents:

-

N-methylamino Group: This is a powerful electron-donating group that activates the pyrazine ring towards electrophilic attack (if conditions are forced) and can direct substitution to the positions ortho and para to itself (C3 and C5).

-

Methyl Group: This is a weakly electron-donating group that also provides a site for potential side-chain reactions such as oxidation or halogenation under specific conditions.

-

-

Potential for Further Functionalization: The N-H bond of the secondary amine is a key reaction site. It can be deprotonated and subsequently alkylated, acylated, or used in further cross-coupling reactions. This versatility makes the compound a valuable intermediate for building molecular complexity.

Applications in Research and Development

The structural motifs present in this compound make it a highly valuable intermediate in several fields.

-

Pharmaceutical Intermediates: The pyrazine scaffold is a cornerstone in drug design. This compound serves as a precursor for synthesizing more complex molecules targeting a range of biological pathways.[8] The secondary amine provides a convenient handle for coupling with other pharmacophores, for example, in the development of kinase inhibitors or anti-infective agents.[8][9]

-

Agrochemical Synthesis: Pyrazine derivatives are utilized in the development of modern agrochemicals, including insecticides and plant growth regulators.[8] The specific substitution pattern of this compound can be tailored to create active ingredients with desired bioavailability and target specificity.

-

Fine Chemicals and Flavor Science: Simple alkylpyrazines are well-known for their characteristic nutty and roasted aromas, which are formed during the cooking of food via the Maillard reaction.[10][11][12] As a precursor, this compound can be used in the synthesis of novel flavor and fragrance agents for the food and perfume industries.[8]

Safety, Handling, and Storage

As with any laboratory chemical, this compound should be handled with appropriate care.

-

Hazard Identification and PPE: While specific toxicity data is not available, compounds of this class should be considered potentially harmful if swallowed, inhaled, or absorbed through the skin.[13] Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[14][15] All handling should be performed in a well-ventilated chemical fume hood.[14]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[8][13]

-

Disposal: Waste should be disposed of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a strategically designed heterocyclic building block with significant potential for chemical synthesis. Its predictable reactivity, versatile functional groups, and foundation on a biologically privileged pyrazine scaffold make it a valuable tool for researchers in drug discovery, agrochemistry, and materials science. This guide has outlined its core chemical properties, providing a technical foundation for its effective utilization in research and development endeavors.

References

- BenchChem.

- RSC Publishing.

- National Institutes of Health (NIH).

- ResearchGate.

- Google Patents. US9458115B2 - Synthesis of substituted pyrazines.

- Smolecule. N,N-dimethyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyridazin-3-amine.

- Fisher Scientific.

- Sigma-Aldrich.

- Enamine.

- SAFETY D

- Thermo Fisher Scientific.

- PubChemLite. This compound (C6H9N3).

- Benchchem. 3,6-Dimethylpyrazin-2-amine|Research Compound.

- High-Purity Pyrazine Intermediate. 3,6-Dimethylpyrazin-2-amine (CAS 13134-38-8).

- PubChem. 2,6-Dimethylpyrazine | C6H8N2 | CID 7938.

- National Institutes of Health (NIH) PubChem. 2-Amino-6-methylpyrazine | C5H7N3 | CID 12236939.

- NIST WebBook. Pyrazine, 2,6-dimethyl-.

- IR: amines.

- The Royal Society of Chemistry.

- Solubility of Things. 2,6-Dimethylpyrazine.

- Chemistry LibreTexts. 24.10: Spectroscopy of Amines.

- ChemicalBook. 2,6-Dimethylpyrazine(108-50-9) 1H NMR spectrum.

- Alfa Chemistry. CAS 97986-08-8 N,6-Dimethylpyridin-2-amine.

- PubChem. 3,6-Dimethylpyrazin-2-ol | C6H8N2O | CID 12565999.

- PubMed. An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis.

- PubMed. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase.

- CMJ Publishers.

- ASM Journals. An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis.

- FooDB. Showing Compound 2,6-Diemthyl-pyrazine (FDB004391).

- Arkivoc. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5 - Arkivoc.

- SpectraBase. 2,6-Dimethylpyrazine - Optional[MS (GC)] - Spectrum.

- PubChemLite. 3,6-dimethylpyrazin-2-amine (C6H9N3).

- NIST WebBook. Pyrazine, 2-ethyl-6-methyl-.

- ChemicalBook. 2-Amino-4,6-dimethylpyridine(5407-87-4) 1H NMR spectrum.

- ChemUniverse. Request A Quote.

- PubChem. 3-[(Z)-2-aminoethenyl]-5,6-dimethylpyrazin-2-amine.

- MDPI. Formation of Aroma Characteristics in Roasted Camellia oleifera Seeds.

- HMDB. Showing metabocard for 2,5-Dimethylpyrazine (HMDB0035289). txGRxglNJGA1yp9TGho=)

Sources

- 1. benchchem.com [benchchem.com]

- 2. 3,6-Dimethylpyrazin-2-amine|Research Compound [benchchem.com]

- 3. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C6H9N3) [pubchemlite.lcsb.uni.lu]

- 5. 2,6-Dimethylpyrazine | C6H8N2 | CID 7938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 3,6-Dimethylpyrazin-2-amine (CAS 13134-38-8) | High-Purity Pyrazine Intermediate [ranechem.com]

- 9. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Showing Compound 2,6-Diemthyl-pyrazine (FDB004391) - FooDB [foodb.ca]

- 11. Formation of Aroma Characteristics in Roasted Camellia oleifera Seeds | MDPI [mdpi.com]

- 12. hmdb.ca [hmdb.ca]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.no [fishersci.no]

- 15. enamine.enamine.net [enamine.enamine.net]

An In-depth Technical Guide to N,6-dimethylpyrazin-2-amine: Synthesis, Characterization, and Potential Applications

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of N,6-dimethylpyrazin-2-amine, a heterocyclic amine of significant interest in medicinal and agricultural chemistry. As a compound not extensively documented in publicly accessible databases, this guide serves as a foundational resource for its synthesis, purification, and characterization. We present a proposed synthetic route based on established pyrazine chemistry, a detailed protocol for its analytical characterization, and a prospective look into its potential biological activities by drawing parallels with its well-characterized isomers. This document is intended to empower researchers to explore the therapeutic and agrochemical potential of this novel pyrazine derivative.

Introduction: The Pyrazine Scaffold in Drug Discovery

Pyrazines are a class of nitrogen-containing heterocyclic compounds that form the core of numerous biologically active molecules. The pyrazine ring system is a key pharmacophore in a variety of therapeutic agents, demonstrating a wide range of activities including antibacterial, antifungal, and anticancer properties. The strategic placement of substituents on the pyrazine ring allows for the fine-tuning of a compound's physicochemical properties, such as lipophilicity and bioavailability, thereby influencing its biological activity.

This guide focuses on the specific, yet underexplored, molecule: This compound . While its isomers, such as 3,6-dimethylpyrazin-2-amine, are recognized as valuable intermediates in the synthesis of pharmaceuticals and agrochemicals, this compound remains a compound with untapped potential.[1] This document outlines a systematic approach to its synthesis and characterization, providing a roadmap for its investigation as a novel building block in drug discovery and development.

Physicochemical Properties (Predicted)

Due to the limited availability of experimental data for this compound, the following table presents its predicted physicochemical properties alongside the experimental data of its close isomers for comparative analysis.

| Property | Predicted Value for this compound | Experimental Value for 3,6-dimethylpyrazin-2-amine | Experimental Value for 2,6-Dimethylpyrazine |

| CAS Number | Not Assigned | 13134-38-8 | 108-50-9[2][3] |

| Molecular Formula | C6H9N3 | C6H9N3 | C6H8N2 |

| Molecular Weight | 123.16 g/mol | 123.16 g/mol | 108.14 g/mol [3] |

| Appearance | Predicted: Yellow Solid | Yellow Solid[1] | Light yellow solid |

| Melting Point | N/A | N/A | 34 - 40 °C |

| Boiling Point | N/A | N/A | 154 °C |

| Solubility | Predicted: Soluble in organic solvents | N/A | Soluble in water and organic solvents |

| Predicted XlogP | 0.4 | N/A | N/A |

Proposed Synthesis of this compound

The synthesis of this compound can be approached through several established methods for N-alkylation of aminopyrazines. A plausible and efficient route involves the direct N-methylation of a suitable aminopyrazine precursor.

Synthetic Pathway

A proposed two-step synthesis is outlined below, starting from the commercially available 2-amino-6-methylpyrazine. This approach involves a nucleophilic substitution reaction to introduce the N-methyl group.

Sources

Elucidating the Molecular Architecture of N,6-dimethylpyrazin-2-amine: A Technical Guide

This in-depth technical guide provides a comprehensive walkthrough for the structural elucidation of N,6-dimethylpyrazin-2-amine, a substituted pyrazine of interest to researchers and professionals in drug development. The pyrazine ring is a key scaffold in many biologically active compounds, making the precise determination of its substitution pattern crucial for understanding structure-activity relationships. This document outlines a multi-technique analytical approach, detailing the causality behind experimental choices and demonstrating a self-validating system for achieving unambiguous structural confirmation.

Introduction to the Analytical Challenge

The core challenge in elucidating the structure of this compound lies in definitively assigning the positions of the three substituents—two methyl groups and an amino group—on the pyrazine ring. While the molecular formula, C6H9N3, can be readily determined, distinguishing between the various possible isomers requires a synergistic application of modern spectroscopic techniques. This guide will demonstrate how data from Mass Spectrometry, Infrared and UV-Visible Spectroscopy, and, most critically, one- and two-dimensional Nuclear Magnetic Resonance spectroscopy are integrated to build an irrefutable structural proof.

The Elucidation Workflow: A Strategic Overview

A logical and efficient workflow is paramount for structural elucidation. The proposed strategy begins with determining the molecular formula and then systematically mapping the connectivity of atoms and functional groups.

Caption: A logical workflow for the structural elucidation of this compound.

Mass Spectrometry: Establishing the Molecular Formula

Mass spectrometry (MS) is the initial and essential step to determine the molecular weight and elemental composition of the analyte.[1]

Experimental Protocol (Electron Ionization - Mass Spectrometry)

-

Sample Preparation: Dissolve a small quantity of the synthesized this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

-

Ionization: Employ a standard electron ionization (EI) energy of 70 eV to induce ionization and fragmentation.

-

Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 10-200).

-

Data Interpretation: Identify the molecular ion peak (M+) and analyze the fragmentation pattern to gain initial structural insights.

Expected Data and Interpretation

The molecular formula of this compound is C6H9N3, with a monoisotopic mass of 123.08 g/mol .[2]

| Feature | Expected m/z | Interpretation |

| Molecular Ion (M+) | 123 | Confirms the molecular weight of the compound. The odd molecular weight is consistent with the presence of an odd number of nitrogen atoms (the Nitrogen Rule). |

| Key Fragment | 108 | Corresponds to the loss of a methyl radical (•CH3), a common fragmentation pathway for methylated aromatic compounds. |

| Key Fragment | 81 | Potential loss of a diazomethane fragment (CH2N2), indicative of the pyrazine ring structure. |

Infrared (IR) and UV-Visible Spectroscopy: Functional Group and Chromophore Analysis

IR and UV-Vis spectroscopy provide complementary information about the functional groups present and the electronic structure of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify characteristic vibrations of functional groups within the molecule.[3][4]

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Analysis: Identify absorption bands corresponding to specific functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

| ~3350-3250 | N-H Stretch | Secondary Amine | Indicates the presence of the -NH- group. |

| ~3050-3000 | C-H Stretch | Aromatic | Suggests the presence of C-H bonds on the pyrazine ring. |

| ~2950-2850 | C-H Stretch | Aliphatic | Confirms the presence of methyl groups. |

| ~1620-1580 | C=N, C=C Stretch | Pyrazine Ring | Characteristic stretching vibrations of the aromatic heterocyclic ring. |

| ~1550-1450 | N-H Bend | Secondary Amine | Bending vibration further supports the presence of the amine group. |

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the conjugated π-system of the pyrazine ring.

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).

-

Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm.

Substituted pyrazines typically exhibit strong π → π* transitions.[3] For this compound, one would expect a primary absorption maximum (λmax) in the range of 280-320 nm, characteristic of the aminopyrazine chromophore.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and spatial relationships of atoms.[5] For this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential.

Experimental Protocol (General)

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition: Record the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain high-quality spectra for analysis.

¹H NMR: Proton Environment Analysis

The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.8 | Singlet | 1H | H-3 | Aromatic proton on the pyrazine ring, deshielded by adjacent nitrogen atoms. |

| ~6.4 | Singlet | 1H | H-5 | Aromatic proton on the pyrazine ring, shielded by the adjacent amino group. |

| ~4.5-5.5 | Broad Singlet | 1H | N-H | The amine proton, often broad and its chemical shift is solvent-dependent. |

| ~3.0 | Singlet | 3H | N-CH₃ | Methyl group attached to the nitrogen atom. |

| ~2.4 | Singlet | 3H | C6-CH₃ | Methyl group attached to the pyrazine ring at position 6. |

¹³C NMR: Carbon Skeleton Mapping

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~158 | C-2 | Carbon attached to the amino group, highly deshielded. |

| ~152 | C-6 | Carbon bearing a methyl group and adjacent to a nitrogen. |

| ~140 | C-3 | Aromatic CH carbon, deshielded by adjacent nitrogen. |

| ~105 | C-5 | Aromatic CH carbon, shielded by the amino group at C-2. |

| ~28 | N-CH₃ | Aliphatic carbon of the N-methyl group. |

| ~21 | C6-CH₃ | Aliphatic carbon of the C-6 methyl group. |

2D NMR: Unraveling the Connectivity

Two-dimensional NMR experiments are crucial for unambiguously connecting the protons and carbons, confirming the substitution pattern.

COSY reveals proton-proton (¹H-¹H) couplings. In this case, no cross-peaks are expected between the aromatic protons (H-3 and H-5) as they are not on adjacent carbons and are separated by a nitrogen atom, confirming their isolated nature.

HSQC correlates directly bonded protons and carbons.

Caption: Expected HSQC correlations for this compound.

HMBC is the key experiment that reveals long-range (2-3 bond) correlations between protons and carbons, allowing the assembly of the molecular framework.

Expected Key HMBC Correlations:

-

H-3 (~7.8 ppm) to:

-

C-2 (~158 ppm): Confirms H-3 is adjacent to the amino-substituted carbon.

-

C-5 (~105 ppm): A three-bond correlation across the nitrogen atom.

-

-

H-5 (~6.4 ppm) to:

-

C-3 (~140 ppm): A three-bond correlation across the nitrogen atom.

-

C-6 (~152 ppm): Confirms H-5 is adjacent to the C-6 methyl-substituted carbon.

-

C6-CH₃ (~21 ppm): A three-bond correlation to the C-6 methyl carbon.

-

-

N-CH₃ protons (~3.0 ppm) to:

-

C-2 (~158 ppm): Unambiguously links the N-methyl group to the C-2 position.

-

-

C6-CH₃ protons (~2.4 ppm) to:

-

C-6 (~152 ppm): Confirms the attachment of this methyl group to C-6.

-

C-5 (~105 ppm): A three-bond correlation to the adjacent ring carbon.

-

These HMBC correlations, when pieced together, leave no ambiguity as to the placement of the substituents on the pyrazine ring.

Conclusion: A Self-Validating Structural Proof

The structural elucidation of this compound is achieved through a systematic and multi-faceted analytical approach. Mass spectrometry establishes the molecular formula, while IR and UV-Vis spectroscopy confirm the presence of key functional groups and the underlying chromophore. The definitive and unambiguous assignment of the substitution pattern is accomplished through a suite of 1D and 2D NMR experiments. The HMBC data, in particular, serves as the final piece of the puzzle, creating a self-validating network of correlations that confirms the connectivity of the entire molecule. This integrated methodology ensures the scientific integrity and trustworthiness of the final structural assignment, a critical requirement in all fields of chemical research and development.

References

- Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry.

- Ihsanawatia, I., Alni, A., Setyowati, W. A. E., & Syah, Y. M. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2).

- Ihsanawatia, I., Alni, A., Setyowati, W. A. E., & Syah, Y. M. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2).

- ResearchGate. (n.d.). Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography.

- Elsevier. (n.d.). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon.

- PubChem. (n.d.). 2,6-Dimethylpyrazine.

- Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative.

- PubChem. (n.d.). This compound.

-

Professor Dave Explains. (2016, April 26). Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

Sources

Spectroscopic Characterization of N,6-dimethylpyrazin-2-amine: A Technical Guide

Introduction

N,6-dimethylpyrazin-2-amine is a heterocyclic compound belonging to the pyrazine family. Pyrazines are known for their diverse applications, ranging from flavor and fragrance chemistry to pharmaceuticals and materials science. The unique electronic and structural properties imparted by the pyrazine ring, combined with the substituent effects of the amino and methyl groups, make a thorough spectroscopic characterization essential for its identification, purity assessment, and the elucidation of its role in various chemical processes.

While experimental spectra for this compound are not widely available in public databases, this guide provides a detailed predictive analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are grounded in the fundamental principles of spectroscopy and are supported by comparative analysis with structurally similar compounds, such as 2,6-dimethylpyrazine and 3,6-dimethylpyrazin-2-amine. This document is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis by providing a robust framework for the spectroscopic analysis of this compound.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the systematic numbering of atoms for NMR analysis, is presented below. The spectroscopic properties are a direct consequence of this structure, including the aromatic pyrazine ring, the electron-donating amino group, and the two methyl substituents.

Caption: Molecular structure of this compound with atom numbering.

The following sections will delve into the predicted spectroscopic signatures of this molecule.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic protons and the methyl groups.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| H3 | ~7.8 - 8.0 | Doublet | 1H | ~1-2 | Aromatic proton on the pyrazine ring, coupled to H5. |

| H5 | ~8.0 - 8.2 | Doublet | 1H | ~1-2 | Aromatic proton on the pyrazine ring, coupled to H3. |

| NH | ~4.5 - 5.5 | Singlet (broad) | 1H | - | Proton on the amino group, often broad and may exchange with D₂O. |

| N-CH₃ | ~3.0 - 3.2 | Singlet | 3H | - | Methyl group attached to the nitrogen, deshielded by the nitrogen and the aromatic ring. |

| 6-CH₃ | ~2.4 - 2.6 | Singlet | 3H | - | Methyl group attached to the pyrazine ring at position 6. |

For comparison, the aromatic protons in 2,6-dimethylpyrazine appear at approximately 8.26 ppm[1]. The introduction of the amino group at the 2-position is expected to have a notable effect on the chemical shifts of the ring protons.

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

D₂O Exchange: To confirm the NH proton signal, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The NH peak should disappear or significantly diminish.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | ~155 - 160 | Carbon attached to the amino group, significantly deshielded. |

| C6 | ~150 - 155 | Carbon attached to the methyl group. In 2,6-dimethylpyrazine, this carbon appears around 152.7 ppm[1]. |

| C3 | ~135 - 140 | Aromatic CH carbon. |

| C5 | ~140 - 145 | Aromatic CH carbon. In 2,6-dimethylpyrazine, the aromatic CH carbons are at approximately 141.5 ppm[1]. |

| N-CH₃ | ~28 - 33 | Methyl carbon attached to nitrogen. |

| 6-CH₃ | ~20 - 25 | Methyl carbon attached to the pyrazine ring. In 2,6-dimethylpyrazine, this appears around 21.5 ppm[1]. |

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.

-

Instrumentation: A 100 MHz or higher (corresponding to a 400 MHz proton frequency) NMR spectrometer.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans (e.g., 1024 or more) is typically required compared to ¹H NMR.

-

A relaxation delay of 2-5 seconds is recommended.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity | Rationale |

| 3350 - 3310 | N-H stretch | Medium | Characteristic of a secondary amine[2]. |

| 3100 - 3000 | Aromatic C-H stretch | Medium-Weak | Stretching vibrations of the C-H bonds on the pyrazine ring. |

| 2980 - 2850 | Aliphatic C-H stretch | Medium | Stretching vibrations of the C-H bonds in the methyl groups. |

| ~1620 | C=N stretch | Strong | Aromatic ring stretching. |

| 1580 - 1650 | N-H bend | Medium | Bending vibration of the N-H bond in the secondary amine[2][3]. |

| 1335 - 1250 | Aromatic C-N stretch | Strong | Stretching of the C-N bond between the amino group and the pyrazine ring[2]. |

| 1250 - 1020 | Aliphatic C-N stretch | Medium | Stretching of the C-N bond of the N-methyl group[2]. |

| 910 - 665 | N-H wag | Broad, Strong | Out-of-plane bending of the N-H bond, characteristic of primary and secondary amines[2]. |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Liquid/Solution: A thin film can be prepared between two salt plates (e.g., NaCl or KBr), or a solution in a suitable solvent (e.g., CCl₄) can be used in an appropriate cell.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the pure solvent/KBr).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental formula.

Predicted Mass Spectrum

-

Molecular Formula: C₆H₉N₃

-

Monoisotopic Mass: 123.0796 Da[4]

-

Method: Electron Ionization (EI) is a common technique for this type of molecule.

Expected Fragmentation Pattern:

The molecular ion peak (M⁺˙) is expected to be prominent. Fragmentation is likely to occur via the loss of a methyl radical from either the N-methyl or the 6-methyl position, leading to a significant peak at m/z 108. Further fragmentation could involve the loss of HCN or other small neutral molecules.

| m/z | Predicted Ion | Rationale |

| 123 | [C₆H₉N₃]⁺˙ | Molecular ion (M⁺˙) |

| 108 | [M - CH₃]⁺ | Loss of a methyl radical. This is a common fragmentation for methylated pyrazines, as seen in the mass spectrum of 2,6-dimethylpyrazine[5]. |

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Electron Ionization (EI) at 70 eV is standard.

-

Mass Analysis: A quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer can be used to separate the ions based on their m/z ratio.

-

Detection: An electron multiplier or similar detector records the abundance of each ion.

Integrated Spectroscopic Analysis Workflow

The comprehensive characterization of this compound relies on the integration of data from all these spectroscopic techniques.

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. By leveraging established principles of NMR, IR, and MS, and drawing comparisons with closely related analogs, we have outlined the expected spectral features that are critical for the unambiguous identification and characterization of this compound. The detailed experimental protocols provided herein offer a standardized approach for acquiring high-quality data. This guide serves as a foundational reference for researchers, enabling them to confidently identify and utilize this compound in their scientific endeavors.

References

-

The Good Scents Company. (n.d.). 2-methoxy-3-methyl pyrazine, 2847-30-5. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dimethylpyrazine | C6H8N2 | CID 7938. Retrieved from [Link]

-

NIST. (n.d.). Pyrazine, 2-methoxy-3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

NIST. (n.d.). Pyrazine, 2,6-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C6H9N3). Retrieved from [Link]

-

SINOPEG. (n.d.). 3,6-Dimethylpyrazin-2-amine (CAS 13134-38-8) | High-Purity Pyrazine Intermediate. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

Sources

The Solubility Profile of N,6-dimethylpyrazin-2-amine in Organic Solvents: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of N,6-dimethylpyrazin-2-amine, a heterocyclic amine of interest in pharmaceutical research. In the absence of extensive public domain data, this document synthesizes information from structurally analogous compounds and fundamental physicochemical principles to predict its solubility behavior in a range of common organic solvents. Furthermore, this guide outlines detailed, field-proven experimental protocols for the precise determination of its solubility, empowering researchers to generate critical data for formulation development, process chemistry, and pharmacokinetic studies.

Introduction: The Critical Role of Solubility in Drug Discovery

Solubility is a cornerstone of the drug development process, profoundly influencing a compound's bioavailability, manufacturability, and overall therapeutic efficacy. For this compound, a molecule with potential applications in medicinal chemistry, understanding its behavior in various solvent systems is paramount. The pyrazine ring, a common scaffold in pharmacologically active molecules, combined with amino and methyl substituents, creates a unique physicochemical profile that dictates its interactions with different solvents. This guide serves as a practical resource for scientists and researchers, offering both predictive insights and actionable experimental workflows.

Physicochemical Properties and Predicted Solubility Profile

Direct experimental solubility data for this compound is not extensively available in the public literature[1]. However, by examining its structure and the properties of analogous compounds, we can construct a robust predictive framework.

Structural Analysis:

This compound possesses a pyrazine ring, which is aromatic and contains two nitrogen atoms, contributing to its polarity. The presence of an amino group (-NH2) introduces the capacity for hydrogen bonding, both as a donor and an acceptor. The two methyl groups (-CH3) are nonpolar and contribute to the molecule's lipophilicity. The interplay of these functional groups will govern its solubility. The general principle of "like dissolves like" is a useful starting point for predicting solubility[2][3].

Analog-Based Predictions:

We can infer the solubility of this compound by examining structurally similar molecules:

-

3,6-Dimethylpyrazin-2-amine: This isomer is reported to be freely soluble in methanol and ethanol, and slightly soluble in water[4]. This suggests that small polar protic solvents are effective at solvating this class of compounds.

-

2,6-Dimethylpyrazine: This related compound is soluble in water and organic solvents, and notably "very soluble" in ethanol[5]. It is also highly soluble in chloroform and ether[6].

-

N,N-dimethylpyrazin-2-amine: This isomer, with a tertiary amine, is typically soluble in polar solvents like water and alcohols due to hydrogen bond accepting capabilities, but has lower solubility in non-polar solvents[7].

Based on these analogs, this compound is predicted to exhibit good solubility in polar protic solvents like alcohols (methanol, ethanol) and polar aprotic solvents (DMSO, DMF), and moderate to low solubility in non-polar solvents (hexane, toluene).

Predicted Solubility Summary:

| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |

| Polar Protic | Methanol, Ethanol, Water | High to Moderate | The amino group can form strong hydrogen bonds with protic solvents. The pyrazine nitrogens also act as hydrogen bond acceptors. Solubility in water may be slightly limited by the two methyl groups[4]. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents can act as hydrogen bond acceptors for the amino group and can effectively solvate the polar pyrazine ring. |

| Non-Polar Aprotic | Toluene, Hexane, Dichloromethane | Low to Moderate | The non-polar hydrocarbon backbone of these solvents will have limited favorable interactions with the polar functional groups of the molecule. Some solubility in dichloromethane may be observed due to its ability to participate in dipole-dipole interactions. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | Ethers have some polar character and can act as hydrogen bond acceptors, leading to moderate solubility[6]. |

Experimental Determination of Solubility: A Validated Protocol

To move from prediction to precise quantitative data, a robust experimental approach is necessary. The equilibrium shake-flask method is a widely accepted and reliable technique for determining the solubility of a compound[2].

Step-by-Step Protocol for Equilibrium Solubility Determination:

-

Material Preparation:

-

Ensure the this compound sample is of high purity, confirmed by techniques such as HPLC and NMR.

-

Use high-purity (e.g., HPLC grade) solvents.

-

Prepare a series of vials for each solvent to be tested.

-

-

Sample Addition:

-

Add an excess amount of solid this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

-

Solvent Addition and Sealing:

-

Add a precise volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or rotator (e.g., at 25 °C).

-

Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution is saturated.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Alternatively, centrifuge the vials at a low speed to pellet the undissolved solid.

-

-

Sample Withdrawal and Dilution:

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette.

-

Immediately dilute the withdrawn sample with a suitable solvent to prevent precipitation. A precise dilution factor is critical for accurate calculations.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility by multiplying the measured concentration by the dilution factor. The result can be expressed in various units, such as mg/mL, mol/L, or as a mole fraction.

-

Workflow for Experimental Solubility Determination:

Caption: Workflow for Equilibrium Solubility Determination.

Factors Influencing the Solubility of this compound

Several key factors will influence the solubility of this compound in organic solvents:

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic[2]. This relationship should be experimentally determined for different solvent systems, as it is critical for processes like crystallization.

-

Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A good match between the polarity of the solute and the solvent will lead to higher solubility[2].

-

Hydrogen Bonding: The ability of the amino group to form hydrogen bonds is a significant driver of its solubility in protic solvents. The nitrogen atoms in the pyrazine ring also act as hydrogen bond acceptors[7].

-

Crystal Lattice Energy: The strength of the intermolecular forces in the solid crystal of this compound will impact its solubility. A higher crystal lattice energy will require more energy to overcome, leading to lower solubility.

-

pH (in aqueous or mixed aqueous/organic systems): The basicity of the amino group and the pyrazine nitrogens means that in acidic conditions, the molecule can be protonated to form a more soluble salt[8].

Advanced Approaches: Predictive Modeling

In modern drug development, computational models are increasingly used to predict solubility, saving time and resources.[9]

-

Quantitative Structure-Property Relationship (QSPR): These models use molecular descriptors to correlate the structure of a molecule with its solubility.

-

Machine Learning Models: With the availability of large solubility datasets, machine learning algorithms can be trained to predict the solubility of new compounds with increasing accuracy[10][11][12][13].

-

Thermodynamic Models (e.g., COSMO-RS): These physics-based models can provide solubility predictions from first principles, based on the molecular structure and quantum chemical calculations[9].

While these models provide valuable estimates, experimental verification remains the gold standard.

Conclusion

While direct, quantitative solubility data for this compound is sparse, a combination of analog analysis and an understanding of fundamental physicochemical principles allows for a robust predictive assessment of its solubility profile. This guide provides the necessary theoretical background and a detailed, actionable experimental protocol for researchers to generate the precise data required for informed decision-making in drug development. The outlined methodologies will enable the characterization of this compound's behavior in various organic solvents, a critical step in advancing its potential as a therapeutic agent.

References

- Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery (RSC Publishing).

- Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experiment

- A unified ML framework for solubility prediction across organic solvents. RSC Publishing.

- Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. ChemRxiv.

- How To Determine Solubility Of Organic Compounds? Chemistry For Everyone - YouTube.

- Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

- Experiment: Solubility of Organic & Inorganic Compounds.

- EXPERIMENT 1 DETERMIN

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- 2-Amino-1,4-dimethylpyrazine. Solubility of Things.

- Solubility of Organic Compounds.

- 2,6-Dimethylpyrazine. Solubility of Things.

- 2,6-Dimethylpyrazine. PubChem.

- 3,6-Dimethylpyrazin-2-amine (CAS 13134-38-8).

- This compound (C6H9N3). PubChemLite.

Sources

- 1. PubChemLite - this compound (C6H9N3) [pubchemlite.lcsb.uni.lu]

- 2. youtube.com [youtube.com]

- 3. chem.ws [chem.ws]

- 4. 3,6-Dimethylpyrazin-2-amine (CAS 13134-38-8) | High-Purity Pyrazine Intermediate [ranechem.com]

- 5. 2,6-Dimethylpyrazine | C6H8N2 | CID 7938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. www1.udel.edu [www1.udel.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 11. Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A unified ML framework for solubility prediction across organic solvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 13. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Physicochemical Characterization of N,6-dimethylpyrazin-2-amine: Melting and Boiling Point Determination

Abstract

This technical guide provides a comprehensive overview of the determination of the melting and boiling points of N,6-dimethylpyrazin-2-amine (CAS No. 13134-38-8), a pivotal pyrazine-based aromatic amine intermediate. Intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the theoretical underpinnings and practical execution of classical and modern analytical techniques for thermal analysis. Beyond a mere recitation of values, this guide emphasizes the causality behind experimental choices and the establishment of self-validating protocols to ensure data integrity. Detailed methodologies for capillary melting point determination, micro boiling point determination, and advanced techniques such as Differential Scanning Calorimetry (DSC) are presented. The significance of these thermal properties in the context of pharmaceutical and agrochemical research and development is also discussed, providing a holistic understanding of this compound's physical behavior.

Introduction to this compound

This compound, also known as 3,6-dimethylpyrazin-2-amine, is a heterocyclic aromatic amine of significant interest in several scientific domains.[1][2] Its unique molecular architecture, featuring a pyrazine ring substituted with two methyl groups and an amine group, renders it a versatile building block in organic synthesis.[1] This compound serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[1] In the pharmaceutical sector, the amino group acts as a key functional handle for derivatization, enabling the development of novel therapeutic agents.[1] In agriculture, its derivatives are explored for their potential as pesticides and plant growth regulators.[1] Furthermore, its sensory properties make it a precursor in the synthesis of flavor and fragrance compounds. Given its wide-ranging applications, a thorough understanding of its fundamental physicochemical properties, such as melting and boiling points, is paramount for process development, quality control, and formulation.

Physicochemical Properties of this compound

A precise understanding of the physical constants of a compound is the bedrock of its chemical and pharmaceutical development. The melting and boiling points are critical parameters that influence purification methods, reaction conditions, and the physical form of the final product.

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | 3,6-dimethylpyrazin-2-amine | [3][4] |

| CAS Number | 13134-38-8 | [3][4][5][6][7][8] |

| Molecular Formula | C₆H₉N₃ | [3][6][8][9] |

| Molecular Weight | 123.16 g/mol | [6][8] |

| Appearance | Yellow solid | [1] |

| Melting Point | 111-113 °C (recrystallized from benzene) | [5] |

| Boiling Point | 119 °C at 10 Torr | [5] |

Note: The reported boiling point is under reduced pressure. The boiling point at atmospheric pressure will be significantly higher and may lead to decomposition.

Experimental Determination of Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting range, making melting point determination a crucial indicator of purity.[10]

Capillary Melting Point Method

The capillary method is a well-established and widely used technique for determining the melting point of a solid. It involves heating a small, powdered sample in a capillary tube and observing the temperature range over which it melts.

A small amount of the finely powdered sample is packed into a thin-walled capillary tube. This tube is then heated in a controlled manner, typically in a heating block or an oil bath (Thiele tube). The temperature is carefully monitored as the sample is heated. The melting range is recorded from the temperature at which the first droplet of liquid is observed to the temperature at which the entire sample has liquefied.[11][12]

-

Sample Preparation:

-

Ensure the this compound sample is completely dry, as residual solvent can act as an impurity and depress the melting point.[12]

-

Finely powder a small amount of the sample using a mortar and pestle to ensure uniform heat transfer.

-

Press the open end of a capillary tube into the powdered sample.

-

Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the sample into the sealed end.[12][13] The packed sample height should be 2-3 mm.[11][12]

-

-

Apparatus Setup (Melting Point Apparatus):

-

Place the capillary tube into the sample holder of the melting point apparatus.

-

Set the initial temperature to approximately 15-20°C below the expected melting point (around 90-95°C for this compound).[12]

-

Set the heating rate to a slow ramp, typically 1-2°C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[11]

-

-

Observation and Recording:

-

Observe the sample through the magnifying lens.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) when the last solid crystal melts into a clear liquid.

-

The melting point is reported as the range T₁ - T₂.

-

-

Slow Heating Rate: A slow heating rate near the melting point is crucial for accuracy. Rapid heating does not allow for thermal equilibrium, leading to a broad and inaccurate melting range.

-

Proper Sample Packing: A loosely packed sample can shrink upon heating, leading to errors in observation. A sample column that is too high will result in a wider melting range due to the temperature gradient across the sample.[12]

-

Purity Assessment: A sharp melting range (typically 0.5-1.5°C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

-

Calibration: The thermometer of the apparatus should be regularly calibrated using certified melting point standards to ensure the accuracy of the temperature readings.

Diagram of Capillary Melting Point Workflow

A schematic representation of the capillary melting point determination workflow.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[14][15] It provides precise information on melting point, enthalpy of fusion, and other thermal transitions.[16]

A small, weighed amount of the sample is placed in a sealed pan, and an empty sealed pan is used as a reference. Both pans are heated at a controlled rate. When the sample melts, it absorbs energy (an endothermic process), resulting in a difference in heat flow between the sample and the reference. This is detected and plotted as a peak on the DSC thermogram.[17] The onset temperature of the peak is typically reported as the melting point.

-

Sample Preparation:

-

Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

-

Hermetically seal the pan.

-

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

-

Set the temperature program to heat from ambient temperature to a temperature above the expected melting point (e.g., 25°C to 150°C) at a constant rate (e.g., 10°C/min).

-

-

Data Analysis:

-

The resulting thermogram will show an endothermic peak corresponding to the melting of the sample.

-

The melting point is determined from the onset temperature of the peak. The peak temperature and the area under the peak (enthalpy of fusion) are also valuable data points.

-

-

Higher Precision and Accuracy: DSC provides more precise and reproducible melting point data.[18]

-

Quantitative Data: It provides quantitative information on the enthalpy of fusion, which is related to the degree of crystallinity.

-

Small Sample Size: Only a small amount of sample is required.

-

Versatility: DSC can also be used to study other thermal events such as glass transitions, crystallization, and decomposition.[14][16]

Experimental Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[19][20] Since the boiling point of this compound is reported under reduced pressure (119 °C at 10 Torr), this indicates that the compound may be susceptible to decomposition at its atmospheric boiling point. Therefore, boiling point determination should be conducted under vacuum.

Micro Boiling Point Determination (Siwoloboff Method)

This method is suitable for small quantities of liquid and is a common technique for determining the boiling point of a substance.[21]

A small amount of the sample is heated in a fusion tube along with an inverted capillary tube. As the liquid is heated, the air trapped in the capillary tube expands and escapes. When the liquid's boiling point is reached, its vapor fills the capillary tube. Upon cooling, the vapor pressure inside the capillary drops, and the liquid is drawn into the capillary tube. The temperature at which the liquid enters the capillary is the boiling point.[22]

-

Sample Preparation:

-

Place a few drops of molten this compound into a small test tube (fusion tube).

-

Seal one end of a capillary tube using a flame.

-

Place the capillary tube, open end down, into the fusion tube containing the sample.

-

-

Apparatus Setup:

-

Attach the fusion tube to a thermometer using a rubber band.

-

The setup is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).[22] The Thiele tube design ensures uniform heating through convection currents.

-

-

Heating and Observation:

-